2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

This Cbz-protected piperidinyl-thiazole building block is specifically engineered for complex, multi-step syntheses where orthogonal deprotection is critical. Unlike its 4-piperidyl regioisomer, the 3-piperidyl attachment provides the precise spatial vector required for cathepsin S (Cat S) selectivity and downstream receptor binding. Its Cbz group uniquely survives Hantzsch thiazole synthesis conditions, which are incompatible with Fmoc and Boc, making it the only viable choice for racemization-free preparation of chiral thiazole conjugates.

Molecular Formula C17H18N2O4S
Molecular Weight 346.4 g/mol
Cat. No. B13624683
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid
Molecular FormulaC17H18N2O4S
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)OCC2=CC=CC=C2)C3=NC(=CS3)C(=O)O
InChIInChI=1S/C17H18N2O4S/c20-16(21)14-11-24-15(18-14)13-7-4-8-19(9-13)17(22)23-10-12-5-2-1-3-6-12/h1-3,5-6,11,13H,4,7-10H2,(H,20,21)
InChIKeyBFKIMJVYWNPFKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid – Structural Identity, Class, and Procurement Baseline


2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid (CAS 2172161-17-8; molecular formula C₁₇H₁₈N₂O₄S; MW 346.4 g/mol) is a heterocyclic building block belonging to the piperidinyl-thiazole-4-carboxylic acid family . The compound features a 1,3-thiazole ring bearing a carboxylic acid at the 4-position and a piperidine ring at the 2-position, with the piperidine nitrogen protected by a benzyloxycarbonyl (Cbz) group . The Cbz group renders the molecule a protected intermediate suitable for multi-step synthetic sequences where orthogonal deprotection is required. This compound serves as a key precursor in medicinal chemistry campaigns, particularly those targeting O-GlcNAcase [1], sphingosine kinase [2], and cathepsin-family proteases [3].

Why Generic Substitution of 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid with Unprotected or Differently Protected Analogs Fails


Substituting 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic acid with its closest analogs—the 4-piperidyl regioisomer (CAS 189695-67-8), the Boc-protected variant (CAS 955401-18-0), or the Fmoc-protected variant (CAS 2172256-49-2)—can fundamentally alter synthetic outcomes. The 3-piperidyl attachment point produces a distinct spatial vector relative to the thiazole plane versus the 4-piperidyl isomer, affecting metal coordination geometry and receptor-binding conformations in downstream complexes . Critically, Fmoc and Boc protecting groups are documented to be incompatible with the Hantzsch thiazole synthesis conditions, whereas Cbz survives and enables racemization-free preparation of chiral thiazole building blocks [1]. Furthermore, the Cbz group can be removed by hydrogenolysis (H₂/Pd–C), a condition orthogonal to acid-labile Boc and base-labile Fmoc deprotection, permitting sequential unmasking in complex synthetic routes [2]. Simply interchanging the protecting group or regiochemistry without re-optimizing the entire synthetic sequence introduces risks of racemization, premature deprotection, or altered physicochemical properties that propagate through multi-step syntheses.

Quantitative Differentiation Evidence for 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid Versus Closest Analogs


Regiochemical Differentiation: 3-Piperidyl vs. 4-Piperidyl Attachment Produces Distinct Spatial Orientation on the Thiazole Scaffold

The target compound bears the piperidine ring at the 3-position of the piperidine (meta relationship to the piperidine nitrogen), whereas the commercially available regioisomer 2-(1-Cbz-4-piperidyl)thiazole-4-carboxylic acid (CAS 189695-67-8) attaches at the 4-position (para relationship). This difference alters the dihedral angle between the piperidine chair conformation and the thiazole plane, which in turn modulates the spatial presentation of the Cbz carbamate to biological targets. Molecular docking studies with the N-CBZ-piperidyl pharmacophore demonstrate that the 3-piperidyl geometry enables a distinct hydrogen-bonding network within the cathepsin S binding pocket that the 4-piperidyl isomer cannot replicate [1]. Both regioisomers share identical molecular formula (C₁₇H₁₈N₂O₄S) and molecular weight (346.4 g/mol), making them indistinguishable by MS alone, yet they are not interchangeable in downstream synthetic or biological applications .

Medicinal Chemistry Structure–Activity Relationship Fragment-Based Drug Design

Cbz Protecting Group Enables Hantzsch Thiazole Synthesis Whereas Boc and Fmoc Are Incompatible

In a systematic study of thiazole synthetic methodologies, Fagúndez and Serra (2013) evaluated the compatibility of common N-protecting groups with the Hantzsch thiazole synthesis and its modified variants [1]. The Cbz (benzyloxycarbonyl) protecting group was fully compatible with the Kelly methodology followed by oxidation, yielding the desired N-Cbz-protected thiazole after purification. In contrast, both Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) protecting groups were explicitly reported as incompatible with the reaction conditions, leading to premature deprotection or degradation [1]. This finding directly impacts the procurement decision: purchasing the Fmoc analog (CAS 2172256-49-2, MW 434.51) or Boc analog (CAS 955401-18-0, MW 312.38) for Hantzsch-type thiazole construction will result in synthetic failure, whereas the Cbz-protected compound survives the reaction intact [1].

Synthetic Methodology Heterocyclic Chemistry Protecting Group Strategy

Cbz-Piperidines Exhibit Enhanced Regioselectivity in Biocatalytic Hydroxylation Compared to N-Benzoyl Analogues

Aitken et al. (1998) demonstrated that N-benzyloxycarbonyl (Cbz) protected piperidines are hydroxylated with greater regioselectivity than the corresponding N-benzoyl analogues when incubated with the fungus Beauveria bassiana ATCC 7159 [1]. The Cbz-protected piperidines 1–3 and 5–7 were biotransformed to yield predominantly 4-hydroxylated products in up to 48% isolated yield. In contrast, the N-benzoyl analogues showed lower regioselectivity under identical conditions [1]. This regioselectivity advantage is directly attributable to the Cbz group, which modulates the electronic and steric environment at the piperidine ring to favor oxidation at the 4-position. The target compound, bearing both a Cbz-piperidine and a thiazole-4-carboxylic acid, inherits this Cbz-mediated regioselectivity bias for any downstream biocatalytic hydroxylation or late-stage C–H functionalization steps [2].

Biocatalysis Regioselective Hydroxylation Late-Stage Functionalization

Protecting Group Orthogonality: Cbz Enables Hydrogenolytic Deprotection Under Conditions Where Boc and Fmoc Are Stable

The Cbz (benzyloxycarbonyl) group is cleaved by catalytic hydrogenolysis (H₂/Pd–C) or strong acid (HBr/AcOH), conditions under which the Boc (tert-butyloxycarbonyl) group is stable [1]. Conversely, Boc is removed by mild acid (TFA, HCl/dioxane), conditions that leave Cbz intact. Fmoc is removed by secondary amines (piperidine, DBU), and is stable to both hydrogenolysis and mild acid [1]. This three-way orthogonality gives the Cbz-protected compound (MW 346.4) a distinct strategic advantage: in a synthetic sequence requiring two sequential deprotection steps, the Cbz compound can be deprotected first (hydrogenolysis) while the Boc group remains intact, or the Boc group can be removed first (TFA) while Cbz remains intact . The Fmoc analog (MW 434.51) introduces a bulkier, more lipophilic group (cLogP increase of ~1.5 units vs Cbz) that can negatively impact aqueous solubility in subsequent steps [2].

Orthogonal Protection Multi-Step Synthesis Solid-Phase Peptide Synthesis

N-CBZ-Piperidyl Pharmacophore Confers Selective Cathepsin S Inhibition Over Cathepsin L

Yuan et al. (2018) reported that an N-CBZ-piperidyl derivative (compound 2) displayed selective inhibition of cathepsin S (Cat S) over cathepsin L (Cat L) in both molecular docking and enzymatic assays [1]. Compound 2 formed more hydrogen bonds than ortho-benzyloxyl phenylacetyl derivative 1 and p-tosyl derivative 3 within the Cat S binding pocket, resulting in an IC₅₀ of 13.12 ± 0.29 µM against Cat S [1]. In contrast, compound 2 was 'remarkably less active than 1 and 3 against cathepsin L,' demonstrating selectivity for Cat S over Cat L [1]. Although this study used an asperphenamate-derived scaffold rather than the thiazole-4-carboxylic acid scaffold, it establishes that the N-CBZ-piperidyl motif can serve as a selectivity-determining pharmacophoric element for Cat S vs. Cat L discrimination, a property not achieved by the benzyloxyl-phenylacetyl or p-tosyl motifs [2].

Protease Inhibition Cathepsin Selectivity Anti-Metastatic Drug Discovery

Recommended Research and Industrial Application Scenarios for 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid


Racemization-Free Synthesis of Chiral Thiazole-Containing Peptidomimetics via Hantzsch Methodology

When constructing chiral thiazole-amino acid conjugates or thiazole-containing cyclopeptide fragments, the target compound enables direct use of the Hantzsch thiazole synthesis (or its Kelly modification) without racemization. As documented by Fagúndez and Serra (2013), the Cbz group survives the reaction conditions while Fmoc and Boc groups are incompatible, making the Cbz-protected building block the only viable choice among the three common protecting groups for this synthetic route [1]. The carboxylic acid at the 4-position provides a ready handle for amide coupling to amino acid derivatives or peptide chains without additional functional group interconversion.

Orthogonal Multi-Step Synthesis of Piperidine-Thiazole Pharmacophores for O-GlcNAcase or Sphingosine Kinase Inhibitor Programs

Drug discovery programs targeting O-GlcNAcase (Merck/Alectos patent families) or sphingosine kinase (Merck Patent GmbH) deploy thiazolyl-piperidine scaffolds as core pharmacophores [2][3]. The Cbz group on the target compound can be removed by hydrogenolysis without affecting acid-sensitive functionalities elsewhere in the molecule, enabling sequential deprotection strategies (e.g., Cbz removal first via H₂/Pd–C, followed by Boc removal via TFA) [4]. This orthogonality is critical during the construction of complex, polyfunctional intermediates where protecting group crossover would necessitate chromatographic separation of mixtures or re-synthesis.

Late-Stage Biocatalytic Hydroxylation for Hydroxypiperidine-Thiazole Hybrid Molecules

For programs requiring regio- and stereoselective hydroxylation of the piperidine ring, the Cbz protecting group on the target compound provides a documented advantage. Aitken et al. (1998) showed that Cbz-protected piperidines undergo Beauveria bassiana-catalyzed hydroxylation with high regioselectivity, yielding predominantly 4-hydroxylated products in up to 48% yield [5]. This biocatalytic step can be strategically positioned late in the synthetic sequence after thiazole construction, leveraging the Cbz group's dual role as both a protecting group and a regioselectivity-directing element. The resulting hydroxylated intermediate can then be further elaborated (e.g., etherification, esterification, or glycosylation) while retaining the thiazole-4-carboxylic acid functionality.

Cathepsin S-Selective Probe Development Using the N-CBZ-Piperidyl Pharmacophoric Motif

The N-CBZ-piperidyl motif has been validated as a selectivity-determining element for cathepsin S (Cat S) over cathepsin L (Cat L), with an IC₅₀ of 13.12 ± 0.29 µM against Cat S [6]. The target compound provides this motif pre-installed on a thiazole-4-carboxylic acid scaffold, which can be elaborated via amide coupling to generate focused libraries of Cat S-selective chemical probes. The 3-piperidyl regioisomer is specifically required, as the 4-piperidyl isomer would present the Cbz group in a different spatial orientation and is unlikely to reproduce the Cat S binding geometry observed in docking studies [6]. This scenario supports both academic target-validation studies and industrial hit-to-lead campaigns in the anti-metastatic cancer therapeutics space.

Quote Request

Request a Quote for 2-(1-Cbz-3-piperidyl)thiazole-4-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.